molecular formula C14H13ClN2 B13108951 Acridin-9-ylmethanaminexhydrochloride

Acridin-9-ylmethanaminexhydrochloride

Cat. No.: B13108951
M. Wt: 244.72 g/mol
InChI Key: GQTCDSJCOXISQJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of acridine derivatives, including acridin-9-ylmethanaminexhydrochloride, involves multiple steps. One common method is the copper-based salt, Cu(OTf)2 promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Acridin-9-ylmethanaminexhydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophilic or electrophilic reagents. Major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities .

Properties

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

acridin-9-ylmethanamine;hydrochloride

InChI

InChI=1S/C14H12N2.ClH/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14;/h1-8H,9,15H2;1H

InChI Key

GQTCDSJCOXISQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CN.Cl

Origin of Product

United States

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